molecular formula C13H7NO5S2 B2671436 (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid CAS No. 868152-78-7

(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2671436
CAS No.: 868152-78-7
M. Wt: 321.32
InChI Key: AMZQKFHMGHQECY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a thioxothiazolidin ring and an oxoisobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-oxoisobenzofuran with a thioxothiazolidin derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioxothiazolidin derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Alkyl halides, sodium hydroxide, dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thioxothiazolidin ring.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar thiazolidin ring structure and are known for their antidiabetic properties.

    Isoindolinones: Compounds with an isoindolinone moiety, similar to the oxoisobenzofuran group in the title compound, are studied for their potential therapeutic effects.

Uniqueness

What sets (Z)-2-(4-oxo-5-(3-oxoisobenzofuran-1(3H)-ylidene)-2-thioxothiazolidin-3-yl)acetic acid apart is its combination of both the thioxothiazolidin and oxoisobenzofuran structures This unique arrangement provides distinct chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(3-oxo-2-benzofuran-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7NO5S2/c15-8(16)5-14-11(17)10(21-13(14)20)9-6-3-1-2-4-7(6)12(18)19-9/h1-4H,5H2,(H,15,16)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZQKFHMGHQECY-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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